2-dihydroxyphosphinoyloxyacrylic acid 2-dihydroxyphosphinoyloxyacrylic acid Phosphoenolpyruvic acid, also known as PEP or oxo-phosphonooxy-acetate, belongs to the class of organic compounds known as phosphate esters. These are organic compounds containing phosphoric acid ester functional group, with the general structure R1P(=O)(R2)OR3. R1, R2 = O, N, or halogen atom; R3 = organyl group. Phosphoenolpyruvic acid is soluble (in water) and an extremely strong acidic compound (based on its pKa). Phosphoenolpyruvic acid has been found in human prostate tissue, and has also been detected in multiple biofluids, such as saliva and blood. Within the cell, phosphoenolpyruvic acid is primarily located in the cytoplasm and mitochondria. Phosphoenolpyruvic acid exists in all eukaryotes, ranging from yeast to humans. Phosphoenolpyruvic acid participates in a number of enzymatic reactions. In particular, N-Acetylmannosamine and phosphoenolpyruvic acid can be converted into N-acetylneuraminic acid through the action of the enzyme sialic acid synthase. Furthermore, N-Acetyl-D-mannosamine 6-phosphate and phosphoenolpyruvic acid can be converted into N-acetylneuraminate 9-phosphate through its interaction with the enzyme sialic acid synthase. Furthermore, Phosphoenolpyruvic acid can be biosynthesized from 2-phospho-D-glyceric acid; which is catalyzed by the enzyme Alpha-enolase. Furthermore, Phosphoenolpyruvic acid can be biosynthesized from pyruvic acid; which is catalyzed by the enzyme pyruvate kinase PKLR. Furthermore, Phosphoenolpyruvic acid can be biosynthesized from 2-phospho-D-glyceric acid; which is catalyzed by the enzyme Alpha-enolase. Finally, Phosphoenolpyruvic acid can be biosynthesized from oxalacetic acid through its interaction with the enzyme phosphoenolpyruvate carboxykinase, cytosolic [GTP]. In humans, phosphoenolpyruvic acid is involved in the glycogenosis, type ic pathway, the glycolysis pathway, the amino sugar metabolism pathway, and the gluconeogenesis pathway. Phosphoenolpyruvic acid is also involved in several metabolic disorders, some of which include the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway, pyruvate dehydrogenase complex deficiency, pyruvate decarboxylase E1 component deficiency (pdhe1 deficiency), and phosphoenolpyruvate carboxykinase deficiency 1 (pepck1). Outside of the human body, phosphoenolpyruvic acid can be found in a number of food items such as german camomile, french plantain, herbs and spices, and common bean. This makes phosphoenolpyruvic acid a potential biomarker for the consumption of these food products.
Phosphoenolpyruvic acid is a monocarboxylic acid that is acrylic acid substituted by a phosphonooxy group at position 2. It is a metabolic intermediate in pathways like glycolysis and gluconeogenesis. It has a role as a fundamental metabolite. It is a monocarboxylic acid and a carboxyalkyl phosphate. It derives from an acrylic acid. It is a conjugate acid of a phosphonatoenolpyruvate and a phosphoenolpyruvate.
A monocarboxylic acid anion derived from selective deprotonation of the carboxy group of phosphoenolpyruvic acid. It is a metabolic intermediate in GLYCOLYSIS; GLUCONEOGENESIS; and other pathways.
Brand Name: Vulcanchem
CAS No.: 138-08-9
VCID: VC0093156
InChI: InChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8)
SMILES: C=C(C(=O)O)OP(=O)(O)O
Molecular Formula: C3H5O6P
Molecular Weight: 168.04 g/mol

2-dihydroxyphosphinoyloxyacrylic acid

CAS No.: 138-08-9

Main Products

VCID: VC0093156

Molecular Formula: C3H5O6P

Molecular Weight: 168.04 g/mol

2-dihydroxyphosphinoyloxyacrylic acid - 138-08-9

CAS No. 138-08-9
Product Name 2-dihydroxyphosphinoyloxyacrylic acid
Molecular Formula C3H5O6P
Molecular Weight 168.04 g/mol
IUPAC Name 2-phosphonooxyprop-2-enoic acid
Standard InChI InChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8)
Standard InChIKey DTBNBXWJWCWCIK-UHFFFAOYSA-N
SMILES C=C(C(=O)O)OP(=O)(O)O
Canonical SMILES C=C(C(=O)O)OP(=O)(O)O
Physical Description Solid
Description Phosphoenolpyruvic acid, also known as PEP or oxo-phosphonooxy-acetate, belongs to the class of organic compounds known as phosphate esters. These are organic compounds containing phosphoric acid ester functional group, with the general structure R1P(=O)(R2)OR3. R1, R2 = O, N, or halogen atom; R3 = organyl group. Phosphoenolpyruvic acid is soluble (in water) and an extremely strong acidic compound (based on its pKa). Phosphoenolpyruvic acid has been found in human prostate tissue, and has also been detected in multiple biofluids, such as saliva and blood. Within the cell, phosphoenolpyruvic acid is primarily located in the cytoplasm and mitochondria. Phosphoenolpyruvic acid exists in all eukaryotes, ranging from yeast to humans. Phosphoenolpyruvic acid participates in a number of enzymatic reactions. In particular, N-Acetylmannosamine and phosphoenolpyruvic acid can be converted into N-acetylneuraminic acid through the action of the enzyme sialic acid synthase. Furthermore, N-Acetyl-D-mannosamine 6-phosphate and phosphoenolpyruvic acid can be converted into N-acetylneuraminate 9-phosphate through its interaction with the enzyme sialic acid synthase. Furthermore, Phosphoenolpyruvic acid can be biosynthesized from 2-phospho-D-glyceric acid; which is catalyzed by the enzyme Alpha-enolase. Furthermore, Phosphoenolpyruvic acid can be biosynthesized from pyruvic acid; which is catalyzed by the enzyme pyruvate kinase PKLR. Furthermore, Phosphoenolpyruvic acid can be biosynthesized from 2-phospho-D-glyceric acid; which is catalyzed by the enzyme Alpha-enolase. Finally, Phosphoenolpyruvic acid can be biosynthesized from oxalacetic acid through its interaction with the enzyme phosphoenolpyruvate carboxykinase, cytosolic [GTP]. In humans, phosphoenolpyruvic acid is involved in the glycogenosis, type ic pathway, the glycolysis pathway, the amino sugar metabolism pathway, and the gluconeogenesis pathway. Phosphoenolpyruvic acid is also involved in several metabolic disorders, some of which include the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway, pyruvate dehydrogenase complex deficiency, pyruvate decarboxylase E1 component deficiency (pdhe1 deficiency), and phosphoenolpyruvate carboxykinase deficiency 1 (pepck1). Outside of the human body, phosphoenolpyruvic acid can be found in a number of food items such as german camomile, french plantain, herbs and spices, and common bean. This makes phosphoenolpyruvic acid a potential biomarker for the consumption of these food products.
Phosphoenolpyruvic acid is a monocarboxylic acid that is acrylic acid substituted by a phosphonooxy group at position 2. It is a metabolic intermediate in pathways like glycolysis and gluconeogenesis. It has a role as a fundamental metabolite. It is a monocarboxylic acid and a carboxyalkyl phosphate. It derives from an acrylic acid. It is a conjugate acid of a phosphonatoenolpyruvate and a phosphoenolpyruvate.
A monocarboxylic acid anion derived from selective deprotonation of the carboxy group of phosphoenolpyruvic acid. It is a metabolic intermediate in GLYCOLYSIS; GLUCONEOGENESIS; and other pathways.
Synonyms Phosphoenolpyruvate
PubChem Compound 1005
Last Modified Nov 11 2021
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